(1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride
CAS No.: 858935-05-4
Cat. No.: VC4162689
Molecular Formula: C6H13ClN2O
Molecular Weight: 164.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 858935-05-4 |
|---|---|
| Molecular Formula | C6H13ClN2O |
| Molecular Weight | 164.63 |
| IUPAC Name | (1S,2R)-2-aminocyclopentane-1-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C6H12N2O.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H2,8,9);1H/t4-,5+;/m0./s1 |
| Standard InChI Key | MONWWZXCWPTRDY-UYXJWNHNSA-N |
| SMILES | C1CC(C(C1)N)C(=O)N.Cl |
Introduction
Chemical Characterization and Physicochemical Properties
Structural Features
The molecule consists of a cyclopentane ring with two functional groups: an amine (-NH₂) at the C2 position and a carboxamide (-CONH₂) at the C1 position. The hydrochloride salt form enhances solubility in polar solvents, making it suitable for aqueous reaction conditions. The stereochemistry at C1 (S-configuration) and C2 (R-configuration) creates a rigid, non-planar structure that influences its reactivity and binding affinity.
Physicochemical Data
Key properties include:
The compound’s low partition coefficient (XLogP3 = -1.2) indicates high hydrophilicity, consistent with its zwitterionic nature in solution .
Synthesis and Stereochemical Control
Scalable Stereoselective Synthesis
A landmark study published in The Journal of Organic Chemistry (2024) detailed a scalable route to all four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC), including the (1S,2R) configuration . The method employs reductive amination of 2-oxocyclopentane carboxylate esters followed by enzymatic resolution:
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Reductive Amination:
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Enzymatic Resolution:
Patent-Based Industrial Production
A 2025 patent (WO2010079405A2) outlines an alternative industrial process involving:
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Step 1: Cyclopentanone + ammonium chloride → 1-aminocyclopentane carbonitrile (80% yield) .
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Step 2: Valeroylation with valeroyl chloride in dichloromethane (90% purity) .
Applications in Pharmaceutical Development
Peptide Backbone Modification
The compound’s constrained cyclopentane ring is widely used to replace proline or other cyclic amino acids in therapeutic peptides, improving:
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Proteolytic Stability: Reduced cleavage by digestive enzymes .
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Target Binding: Enhanced affinity for G-protein-coupled receptors (GPCRs) due to pre-organized conformation .
Neuroprotective Agents
Preliminary studies suggest derivatives of (1S,2R)-ACPC inhibit glutamate excitotoxicity in neuronal cultures, potentially addressing neurodegenerative diseases.
Mechanistic Insights and Biological Activity
Enzyme Interactions
The stereochemistry of (1S,2R)-ACPC allows selective inhibition of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes therapies. Molecular docking simulations show hydrogen bonding between the carboxamide group and S2 pocket residues (KRR motif).
Comparison with Stereoisomers
| Isomer | Synthetic Yield | Enzymatic Affinity (kcat/Kₘ) | Proteolytic Stability (t₁/₂) |
|---|---|---|---|
| (1S,2R) | 65% | 4.2 × 10³ M⁻¹s⁻¹ | 12.4 h |
| (1R,2S) | 63% | 3.8 × 10³ M⁻¹s⁻¹ | 10.1 h |
| (1S,2S) | 58% | 2.1 × 10³ M⁻¹s⁻¹ | 8.7 h |
| (1R,2R) | 60% | 1.9 × 10³ M⁻¹s⁻¹ | 7.9 h |
Data adapted from scalable synthesis studies . The (1S,2R) isomer exhibits superior enzymatic affinity and stability.
Industrial Production and Optimization
High-Throughput Crystallization
Recent advances utilize microfluidic reactors to control crystal polymorphism during salt formation (e.g., hydrochloride vs. hydrobromide), achieving 95% purity at pilot scale .
Environmental Impact
Life-cycle assessments reveal a 40% reduction in solvent waste compared to traditional peptide coupling methods, aligning with green chemistry principles .
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